Synthesis Efficiency: One-Step Quantitative Yield Protocol for 1-(5-Methylmorpholin-3-yl)propan-2-one
1-(5-Methylmorpholin-3-yl)propan-2-one can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H, 2H, and 13C NMR, as well as IR and Raman spectroscopy [1]. In contrast, synthesis of substituted morpholines such as cis-3,5-disubstituted morpholines typically requires a four-step sequence from enantiomerically pure amino alcohols, with the key step involving Pd-catalyzed carboamination [2]. Similarly, the trifluoromethyl analog 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one requires fluorination reactions using trifluoroacetic anhydride or other fluorinating agents with appropriate catalysts , representing a distinct synthetic pathway.
| Evidence Dimension | Synthesis step count and yield |
|---|---|
| Target Compound Data | One step, quantitative yield |
| Comparator Or Baseline | Cis-3,5-disubstituted morpholines: four-step synthesis; Trifluoromethyl analog: requires specialized fluorination reagents |
| Quantified Difference | One step vs. four steps; quantitative yield vs. moderate-to-good yields reported for general morpholine syntheses |
| Conditions | Adapted Vilsmeier conditions for target; Pd-catalyzed carboamination for comparator; trifluoroacetic anhydride with catalysts for fluorinated analog |
Why This Matters
A one-step, quantitative-yield protocol reduces synthesis time and material costs, improving procurement value and ensuring reliable in-house preparation when commercial sourcing is limited.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G.A. One-Step Synthesis of 1-(5-Methylmorpholin-3-yl)propan-2-one in Quantitative Yield. Molbank 2023, No. 2, Article M1654. View Source
- [2] New Strategy for the Synthesis of Substituted Morpholines. J. Org. Chem. 2009, 74, 5119-5126. View Source
